Product packaging for Fmoc-L-beta-homoisoleucine(Cat. No.:CAS No. 193954-27-7)

Fmoc-L-beta-homoisoleucine

Cat. No.: B557453
CAS No.: 193954-27-7
M. Wt: 367.4 g/mol
InChI Key: VHZUUIWBAYOCDD-VBKZILBWSA-N
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Description

Evolution and Significance of Non-Canonical Amino Acids in Research

The foundation of proteins and peptides rests on a set of 22 proteinogenic amino acids, which are encoded by the genetic code. jpt.com However, the world of amino acids extends far beyond this canonical set, with hundreds of non-proteinogenic or "unnatural" amino acids found in nature or synthesized in the laboratory. jpt.com These non-canonical amino acids have become indispensable tools in chemical biology and drug discovery, offering a way to introduce novel functionalities, structural constraints, and metabolic stability into peptides and proteins.

The incorporation of unnatural amino acids allows researchers to create peptides with tailored properties. jpt.com This can include enhanced resistance to enzymatic degradation, improved receptor binding affinity and selectivity, and the ability to fold into unique secondary structures. chemimpex.comacs.org The synthesis of peptides containing these modified building blocks is often achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the precise, stepwise addition of both natural and unnatural amino acids into a growing peptide chain. jpt.com

Structural Distinction of Beta-Homoamino Acids

Among the diverse classes of non-canonical amino acids, beta-homoamino acids represent a significant and widely studied group. wikipedia.org Their defining characteristic is the presence of an additional methylene (B1212753) group in their backbone compared to their alpha-amino acid counterparts. acs.orgpeptide.com This seemingly small structural change has profound implications for the properties of peptides that contain them.

Nomenclature and Classification of Beta-Homoamino Acids

Beta-homoamino acids are analogs of the standard proteinogenic amino acids where the carbon skeleton has been extended by one carbon atom immediately following the carboxylic acid group. peptide.compeptide.com The nomenclature reflects this relationship; for instance, beta-homoisoleucine is the beta-homo analog of the alpha-amino acid isoleucine.

Beta-amino acids can be further classified based on the position of the side chain on the 3-aminoalkanoic acid skeleton. acs.org When the side chain is on the carbon atom adjacent to the carbonyl group (the α-carbon), it is termed a β²-homo-amino acid. acs.org If the side chain is on the carbon atom to which the amino group is attached (the β-carbon), it is referred to as a β³-homo-amino acid. acs.org Fmoc-L-beta-homoisoleucine, with the IUPAC name (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid, falls into the category of β³-homo-amino acids. nih.gov

Comparison with Alpha-Amino Acids

The key structural difference between alpha- and beta-amino acids lies in the location of the amino group relative to the carboxyl group. In alpha-amino acids, both groups are attached to the same carbon atom (the alpha-carbon). differencebetween.com In beta-amino acids, the amino group is attached to the second carbon atom from the carboxyl group (the beta-carbon). differencebetween.compeptide.com

This extension of the carbon backbone in beta-homoamino acids leads to several important consequences:

Increased Flexibility: The additional freely rotating C-C bond in the backbone increases the conformational flexibility of the peptide chain. nih.gov

Proteolytic Stability: Peptides incorporating beta-homoamino acids often exhibit enhanced resistance to degradation by proteases and peptidases, which are enzymes that typically recognize and cleave peptide bonds between alpha-amino acids. acs.orgpeptide.com This increased metabolic stability is a highly desirable trait for peptide-based therapeutics. peptide.com

Secondary Structure: Beta-amino acids are known to induce unique and stable secondary structures in peptides, such as helices, turns, and sheets, which can differ from the structures formed by alpha-peptides. wikipedia.orgchapman.edu

The Role of Fmoc Protection in Peptide Synthesis

The synthesis of peptides is a complex process that requires the precise formation of amide bonds between amino acids. To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids must be temporarily blocked or "protected". altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino group of amino acids in modern peptide synthesis. americanpeptidesociety.orgwikipedia.org

Fmoc Group Advantages in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy has become a dominant method in SPPS for several reasons: altabioscience.comnih.gov

Mild Deprotection Conditions: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This is in contrast to the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) protecting group. americanpeptidesociety.org

Orthogonality: Fmoc chemistry offers an orthogonal protection scheme. nih.gov The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups, while the side-chain protecting groups are stable to the basic conditions used for Fmoc removal. altabioscience.com

Compatibility: The mild conditions of Fmoc-SPPS are compatible with a wide range of sensitive and modified amino acids, such as those that are phosphorylated or glycosylated. altabioscience.comnih.gov

Automation and Monitoring: Fmoc-SPPS is easily automated. nih.gov The removal of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance. altabioscience.comwikipedia.org This allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.orgpublish.csiro.au

Stability and Solubility Considerations of Fmoc-Protected Derivatives

Fmoc-protected amino acids are generally crystalline, stable solids that can be stored for extended periods under appropriate conditions. publish.csiro.au They are typically soluble in organic solvents commonly used in peptide synthesis, such as DMF. publish.csiro.auchempep.com However, the significant hydrophobicity and steric bulk of the Fmoc group can sometimes lead to solubility issues and promote peptide aggregation during the synthesis of long or "difficult" peptide sequences. publish.csiro.au For certain amino acids like asparagine and glutamine, which have very low solubility, side-chain protection with groups like trityl (Trt) is employed to improve the solubility of their Fmoc-derivatives. peptide.com

Detailed Research Findings on this compound

This compound is a valuable building block for researchers engaged in peptide synthesis and drug development. chemimpex.com Its incorporation into peptide sequences can lead to peptides with enhanced biological activity, improved binding affinity, and greater selectivity for their targets. chemimpex.com The unique steric properties provided by its branched side chain contribute to the creation of peptides with specific three-dimensional structures. chemimpex.com

PropertyValue
Synonyms Fmoc-L-β-HomoIle-OH, (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid
CAS Number 193954-27-7
Molecular Formula C22H25NO4
Molecular Weight 367.45 g/mol
Appearance White to off-white powder
Purity ≥ 95-99% (HPLC)
Melting Point 98-132 °C
Storage 2-8 °C
Solubility Soluble in polar organic solvents like DMF and DMSO

Data sourced from references chemimpex.comnih.govchempep.com

Overview of this compound within the Beta-Homoamino Acid Family

This compound is a specific and valuable member of the β-homoamino acid family, widely employed as a building block in peptide synthesis. chemimpex.com The "Fmoc" (fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amino functionality, essential for its use in solid-phase peptide synthesis (SPPS). chemimpex.com The "L" designation refers to the stereochemistry at the alpha-carbon, analogous to the natural L-amino acids. "Beta-homoisoleucine" indicates that it is the β-amino acid analog of the proteinogenic amino acid isoleucine.

This derivative is particularly noted for its branched side chain, which imparts distinct steric properties to the peptides into which it is incorporated. chemimpex.com These steric constraints can influence peptide folding and interaction with biological targets, potentially leading to enhanced biological activity and specificity. chemimpex.com The use of this compound allows for the creation of peptides with improved binding affinity and selectivity for their target receptors, making it a significant tool in drug development and protein engineering. chemimpex.com

Chemical Identity and Related Compounds

This compound is chemically defined as (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid. nih.gov Its molecular formula is C22H25NO4, and it has a molecular weight of approximately 367.45 g/mol . chemimpex.com

Chemical Identity of this compound
IdentifierValue
CAS Number193954-27-7 chemimpex.comnih.gov
Molecular FormulaC22H25NO4 chemimpex.com
Molecular Weight367.45 g/mol chemimpex.com
IUPAC Name(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid nih.gov

A variety of related compounds exist, including other Fmoc-protected β-homoamino acids such as Fmoc-L-beta-homoleucine, Fmoc-L-beta-homophenylalanine, and Fmoc-L-beta-homolysine(Boc). clearsynth.compeptide.comchemicalbook.com The unprotected form, L-β-Homoisoleucine hydrochloride, is also a related compound. These compounds share the common feature of the β-amino acid structure but differ in their side-chain functionalities, allowing for a diverse range of chemical properties and applications in peptide design.

Stereochemical Considerations (e.g., (3R,4S) configuration)

The stereochemistry of this compound is a critical aspect of its chemical identity and function. The designation (3R,4S) specifies the absolute configuration at the two chiral centers of the molecule. nih.gov The "3R" indicates the configuration at the carbon atom bearing the amino group, while "4S" refers to the configuration at the carbon atom in the side chain. This specific stereochemistry is crucial for the predictable folding of peptides and their interactions with chiral biological molecules.

The synthesis of β-homoamino acids with high enantiomeric purity is a significant area of research. organic-chemistry.org Methods such as the Arndt-Eistert homologation of α-amino acids and asymmetric catalytic routes are employed to produce these stereochemically defined building blocks. acs.orgacs.org The maintenance of stereochemical integrity during synthesis and peptide elongation is paramount to achieving the desired biological activity of the final peptide product. The unique stereochemistry of (3R,4S)-3-amino-4-methylhexanoic acid, the core of this compound, distinguishes it from other amino acid derivatives and is fundamental to its utility in creating peptides with specific three-dimensional structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557453 Fmoc-L-beta-homoisoleucine CAS No. 193954-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193954-27-7
Record name (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193954-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Fmoc L Beta Homoisoleucine and Its Incorporation

Synthesis of Beta-Homoisoleucine Precursors

The journey to synthesizing Fmoc-L-beta-homoisoleucine begins with the creation of its core structure, L-beta-homoisoleucine. This non-proteinogenic amino acid is a homolog of the naturally occurring L-isoleucine, meaning it contains an additional methylene (B1212753) group in its backbone. rsc.org This structural modification imparts unique conformational properties to peptides that incorporate it. rsc.org

Homologation of Alpha-Amino Acids to Beta-Amino Acids

A primary and widely utilized strategy for synthesizing β-amino acids is the homologation of their α-amino acid counterparts. wikipedia.org The Arndt-Eistert reaction is a classic and effective method for this one-carbon chain extension. wikipedia.orgorganic-chemistry.org This multi-step process generally involves:

Activation of the α-amino acid: The carboxylic acid group of an N-protected α-amino acid, such as L-isoleucine, is activated. This is often achieved by converting it into an acid chloride or a mixed anhydride. organic-chemistry.org

Formation of a diazoketone: The activated α-amino acid then reacts with diazomethane (B1218177) to form an α-diazoketone. This intermediate is a key component of the Arndt-Eistert synthesis. organic-chemistry.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846). This rearrangement is the core of the homologation process and can be induced by various methods, including thermal, photochemical, or metal-catalyzed conditions. organic-chemistry.org Silver(I) catalysis is commonly employed for this step. organic-chemistry.org

Nucleophilic capture: The resulting ketene is highly reactive and is trapped by a nucleophile. When water is used as the nucleophile, it leads to the formation of the desired β-amino acid. organic-chemistry.org

The Arndt-Eistert homologation is valued for its ability to generally preserve the stereochemistry of the original α-amino acid, which is crucial for producing enantiomerically pure β-amino acids. rsc.org

Specific Strategies for Beta-Homoisoleucine Synthesis

While the Arndt-Eistert reaction provides a general framework, specific adaptations are employed for the synthesis of L-beta-homoisoleucine. The starting material is typically N-protected L-isoleucine. The choice of the N-protecting group is critical to prevent unwanted side reactions during the homologation process. Once the homologation is complete, the protecting group is removed to yield L-beta-homoisoleucine hydrochloride, a white crystalline powder soluble in water and alcohols.

Solid-Phase Peptide Synthesis (SPPS) using this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the incorporation of this compound into peptide chains on a solid support follows the general principles of this methodology. chemimpex.comnih.gov

The formation of the amide bond between this compound and the growing peptide chain requires the use of coupling reagents to activate the carboxylic acid group.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to minimize epimerization, making it suitable for difficult couplings, including those involving β-branched amino acids. luxembourg-bio.com It is often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net However, it's important not to use HATU in excess as it can react with the unprotected N-terminus of the peptide chain. peptide.comluxembourg-bio.com

DIC (N,N'-Diisopropylcarbodiimide) in combination with OxymaPure (Ethyl cyano(hydroxyimino)acetate) is another widely used coupling cocktail. researchgate.netacs.orgfrontiersin.org DIC is a carbodiimide (B86325) that facilitates the formation of an active ester with the amino acid. peptide.com OxymaPure serves as an additive that enhances the reaction's efficiency and significantly suppresses racemization. researchgate.net This combination has proven effective for incorporating β-amino acids into peptides. acs.orggoogle.com The successful completion of the coupling reaction can be monitored using qualitative tests. researchgate.net

Here is a table summarizing common coupling reagents:

Coupling Reagent/System Key Features References
HATU/DIPEA Highly efficient, rapid, less epimerization. Suitable for sterically hindered amino acids. luxembourg-bio.comnih.govresearchgate.net
DIC/OxymaPure Superior performance in amino acid activation, suppresses racemization, increases coupling efficiency. researchgate.netacs.orgfrontiersin.orggoogle.com
DIC/HOBt Minimizes racemization by forming OBt active esters. peptide.com

| PyBOP/DIEA | Effective coupling agent used in the synthesis of cyclic peptides. | researchgate.net |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the amino acid. springernature.comiris-biotech.de The standard procedure for its removal in SPPS involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comscielo.org.mx

The deprotection mechanism proceeds via a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorene (B118485) ring by piperidine. springernature.com This generates a dibenzofulvene intermediate, which is subsequently trapped by excess piperidine to form a stable adduct. springernature.com

Commonly used deprotection solutions include 20-30% piperidine in DMF, with reaction times typically around 10-20 minutes. springernature.comscielo.org.mx The completeness of the deprotection step is crucial for the subsequent coupling reaction to proceed efficiently.

Here is a table of common Fmoc deprotection protocols:

Reagent Concentration Solvent Time References
Piperidine 20% (v/v) DMF 2 x 10 min scielo.org.mx
Piperidine 20% DMF 2 x 5 min frontiersin.org
Piperidine 25% NMP 2 x 4 min google.com

Ensuring the completion of both coupling and deprotection steps is vital for the synthesis of high-purity peptides. Several qualitative colorimetric tests are employed for this purpose.

The Chloranil (B122849) test is particularly useful for detecting the presence of secondary amines, such as the N-terminal amine of a proline residue or, in this context, the deprotected beta-amino group of homoisoleucine. nih.govresearchgate.net A positive test, often indicated by a color change, signifies the presence of a free secondary amine, confirming the completion of the Fmoc deprotection step. nih.gov Conversely, a negative test after a coupling step indicates that the free amine has been successfully acylated. researchgate.net The test involves adding a solution of 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) in a solvent like toluene (B28343) or DMF to a small sample of the resin. nih.govacs.org

Other tests, such as the Kaiser test for primary amines, are also used, but the chloranil test is more specific for secondary amines. researchgate.netacs.org It's important to note that these tests are qualitative, and for more precise quantification of reaction completion, techniques like HPLC analysis of a cleaved peptide sample may be necessary. nih.govacs.org

The choice of solid support (resin) is a critical factor in SPPS, influencing factors like peptide yield and purity. Resins are typically based on polystyrene or polyethylene (B3416737) glycol (PEG) and are functionalized with a linker that anchors the first amino acid. merckmillipore.com

For the synthesis of peptide acids, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. biotage.comresearchgate.net Wang resin is a popular choice, but loading the first amino acid can sometimes lead to racemization. biotage.com The 2-CTC resin offers the advantage of allowing peptide cleavage under very mild acidic conditions, which keeps the side-chain protecting groups intact. biotage.comresearchgate.net

For producing peptide amides, Rink Amide resin is a standard choice. biotage.comresearchgate.net The first amino acid is coupled via a standard amide bond, and the final peptide is cleaved with strong acid, typically trifluoroacetic acid (TFA), which also removes most side-chain protecting groups. biotage.com

ChemMatrix® resin , a PEG-based support, is known for its excellent swelling properties and performance in synthesizing long or difficult peptides. frontiersin.org Its chemical stability and compatibility with various synthesis strategies make it a versatile option.

Here is a table of common resins used in SPPS:

Resin Type Linker Type Cleavage Condition Final Product Key Features References
Wang p-alkoxybenzyl alcohol Strong acid (e.g., TFA) Peptide acid Commonly used for peptide acids. biotage.com
2-Chlorotrityl chloride Trityl Mild acid (e.g., 1-3% TFA) Fully protected peptide acid Minimizes racemization during loading. biotage.comresearchgate.net
Rink Amide Amide Strong acid (e.g., TFA) Peptide amide Easy loading of the first amino acid. biotage.comresearchgate.net

| ChemMatrix® | Various (e.g., Rink, HMPB) | Dependent on linker | Varies | PEG-based, good for long/difficult sequences. | frontiersin.org |

Monitoring Reaction Completion (e.g., Chloranil Test)

Solution-Phase Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production or for specific peptide sequences. researchgate.netresearchgate.net The synthesis of peptides containing this compound can also be carried out in solution. researchgate.net

In solution-phase synthesis, all reactions (coupling and deprotection) are performed in a homogeneous solution. google.com This requires purification after each step, often by extraction or crystallization, to remove excess reagents and byproducts, which can be more laborious than the simple filtration and washing steps of SPPS. researchgate.net

Coupling reagents like HATU have been successfully employed in the solution-phase synthesis of peptides, often under microwave irradiation to accelerate the reaction. The use of Fmoc protection strategy is also applicable in solution, although the removal of the dibenzofulvene-piperidine adduct can be more challenging than in SPPS. google.com

A combination of solid-phase and solution-phase synthesis is sometimes employed, where a linear peptide is synthesized on a solid support, cleaved, and then cyclized or further modified in solution. researchgate.net This hybrid approach can leverage the advantages of both methodologies. researchgate.net

Hybrid Solid-Phase and Solution-Phase Strategies

The synthesis of complex peptides, particularly those incorporating non-proteinogenic amino acids like L-β-homoisoleucine, often leverages hybrid strategies that combine the advantages of both solid-phase peptide synthesis (SPPS) and traditional solution-phase chemistry. researchgate.netmdpi.com This approach allows for the efficient assembly of a linear peptide sequence on a solid support, followed by cleavage and subsequent manipulation, such as cyclization or complex fragment condensation, in solution. researchgate.net

The initial assembly of the peptide chain incorporating Fmoc-L-β-homoisoleucine is typically performed using standard Fmoc-based SPPS protocols. nih.govmdpi.com In this well-established method, the C-terminal amino acid is first anchored to a solid resin. The peptide is then elongated step-wise by sequentially adding Fmoc-protected amino acids. Each cycle involves the deprotection of the N-terminal Fmoc group (commonly with a piperidine solution) to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent. nih.gov The use of Fmoc-L-β-homoisoleucine as a building block allows for its seamless incorporation at any desired position within the peptide sequence. nih.govchemimpex.com The bulky side chain of the β-amino acid can sometimes lead to slower coupling kinetics or incomplete reactions, potentially requiring modified or extended coupling protocols to ensure high yields. researchgate.net

Once the desired linear peptide sequence is assembled on the resin, it is cleaved from the solid support, typically using a strong acid cocktail such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. nih.gov The crude linear peptide is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

The purified linear peptide is then taken into the solution phase for further modifications. This is particularly common for the synthesis of cyclic peptides or for ligating large peptide fragments together. For example, a linear precursor synthesized via SPPS can be cyclized head-to-tail in solution using macrolactamization reagents like HATU. researchgate.net This hybrid approach is advantageous as it combines the speed and simplicity of SPPS for linear assembly with the flexibility of solution-phase chemistry for sterically demanding reactions like cyclization, which can be inefficient on a solid support. researchgate.netresearchgate.net

Phase Key Steps & Objectives Advantages Considerations for Fmoc-L-β-homoisoleucine
Solid-Phase Synthesis (SPPS) 1. Resin loading with the first amino acid.2. Iterative cycles of Fmoc deprotection and coupling of Fmoc-L-β-homoisoleucine and other amino acids.3. Cleavage of the full-length linear peptide from the resin.- Rapid and automated synthesis.- Easy purification of intermediates by filtration.- Use of excess reagents to drive reactions to completion. mdpi.com- The steric hindrance of the β-amino acid might require optimized coupling conditions (e.g., extended time, specific coupling agents).- Fmoc group ensures compatibility with standard SPPS chemistry. nih.gov
Solution-Phase Synthesis 1. Purification of the crude linear peptide.2. Subsequent reactions such as cyclization, fragment condensation, or other modifications.3. Final purification of the target molecule.- Better for sterically hindered reactions (e.g., macrocyclization).- Allows for characterization of the linear intermediate before proceeding.- Scalable for larger quantities. researchgate.net- The conformation induced by the β-amino acid may influence the efficiency of solution-phase reactions like cyclization.

Ribosomal Synthesis and Compatibility

Ribosomal synthesis, the natural process of protein production in cells, is a powerful engine for creating long polypeptide chains from α-L-amino acids. However, the incorporation of non-canonical amino acids (ncAAs), especially those with altered backbones like β-amino acids, presents significant challenges to the translational machinery. oup.comrsc.org The direct ribosomal incorporation of Fmoc-L-β-homoisoleucine is not considered a feasible strategy due to multiple layers of incompatibility.

The ribosome's active site, the peptidyl transferase center (PTC), is exquisitely evolved to catalyze peptide bond formation between α-amino acids. The introduction of a β-amino acid, which contains an extra carbon atom in its backbone, alters the geometry and positioning of the amino and carboxyl groups. researchgate.net This misalignment within the PTC can severely hinder the rate of peptide bond formation, often stalling translation altogether. rsc.org While some studies have shown limited in vitro incorporation of certain cyclic β-amino acids, it remains a significant hurdle and often requires specialized techniques like the addition of elongation factor P. rsc.org

Furthermore, the Fmoc protecting group itself is a major obstacle to ribosomal synthesis. This large, hydrophobic moiety is not compatible with the aqueous cellular environment and the intricate channels of the ribosome. nih.gov For an amino acid to be incorporated, it must first be attached (charged) to a specific transfer RNA (tRNA) by an aminoacyl-tRNA synthetase (aaRS). The existing aaRS enzymes are highly specific for their cognate α-amino acids and would not recognize Fmoc-L-β-homoisoleucine. frontiersin.org

To incorporate ncAAs ribosomally, researchers typically employ genetic code expansion techniques. This involves creating an "orthogonal" aaRS/tRNA pair that does not cross-react with the host cell's endogenous components and reassigning a codon (often a stop codon) to the desired ncAA. mdpi.comnih.gov The ncAA used in these systems must be compatible with the engineered synthetase and the ribosome, which generally excludes bulky protecting groups like Fmoc. nih.gov Protecting groups used in ribosomal methods, if any, are typically small and often photolabile (like NVOC) to allow for removal under specific conditions. nih.gov

Factor Challenge for Ribosomal Incorporation of Fmoc-L-β-homoisoleucine Reasoning
Amino Acid Backbone The β-amino acid structure is a poor substrate for the ribosome.The altered spacing between the amino and carboxyl groups disrupts the precise geometry required for efficient peptide bond formation in the peptidyl transferase center. rsc.org
Protecting Group The Fmoc group is incompatible with the translational apparatus.It is a large, hydrophobic group that would not be recognized by aminoacyl-tRNA synthetases and would likely obstruct the ribosomal tunnel. It is designed for chemical, not biological, synthesis. mdpi.comnih.gov
tRNA Charging No natural or currently engineered aminoacyl-tRNA synthetase (aaRS) recognizes Fmoc-L-β-homoisoleucine.aaRS enzymes exhibit high substrate specificity. Incorporating a novel ncAA requires extensive engineering of an orthogonal aaRS to charge it onto a tRNA. frontiersin.org
Genetic Encoding No natural codon specifies for this compound.Incorporation would require advanced genetic code expansion techniques, which are tailored for ncAAs that are structurally more compliant with the ribosome. nih.gov

Conformational Analysis and Structural Impact in Peptides

Influence of Beta-Homoamino Acid Incorporation on Peptide Backbone

The insertion of an additional methylene (B1212753) group into the amino acid backbone has profound effects on the geometry and flexibility of the resulting peptide. researchgate.net

The presence of a β-amino acid expands the conformational space available to the peptide backbone. Unlike α-amino acids which have two primary backbone torsion angles, phi (Φ) and psi (Ψ), β-amino acids introduce a third torsion angle, theta (θ), around the Cα-Cβ bond. expasy.org This additional rotational freedom allows for a wider range of spatial arrangements of the side chains and the peptide backbone itself. nih.gov

The altered backbone geometry can be described by the following torsion angles:

Φ (phi): C'-N-Cα-Cβ

Ψ (psi): Cα-Cβ-C'-N'

θ (theta): N-Cα-Cβ-C'

ω (omega): Cβ-C'-N'-Cα'

Table 1: Comparison of Backbone Torsion Angles in α- and β-Peptides
Peptide TypePrimary Torsion AnglesDescription
α-PeptideΦ, Ψ, ωRotation around N-Cα (Φ), Cα-C (Ψ), and the peptide bond (ω). expasy.org
β-PeptideΦ, Ψ, θ, ωIncludes an additional torsion angle (θ) around the Cα-Cβ bond, increasing conformational possibilities. expasy.orgnih.gov

The additional methylene unit in β-homoamino acids leads to increased conformational flexibility in the peptide backbone. researchgate.netarkat-usa.org This enhanced freedom allows peptides to adopt conformations that may not be accessible to their α-amino acid counterparts. researchgate.net This flexibility can be advantageous in designing peptides that can adapt to specific binding pockets or adopt unique folded structures. However, it also presents a challenge in predicting the final conformation, often requiring advanced spectroscopic and computational methods for characterization. nih.gov

Altered Backbone Geometry and Torsional Angles

Induction and Stabilization of Secondary Structures

Despite the increased flexibility, the incorporation of β-homoamino acids, including L-beta-homoisoleucine, can predictably induce and stabilize specific secondary structures within peptides. researchgate.net

Oligomers composed exclusively of β-amino acids, known as β-peptides, are well-known for their ability to form stable helical structures. ethz.chethz.ch One of the most common and stable helical folds is the 14-helix . frontiersin.orgnih.govnih.gov This structure is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2'. nih.gov The 14-helix has a periodicity of approximately three residues per turn. acs.org

Another significant helical structure is the 3₁₄-helix , which is also prevalent in β-peptides. nih.gov This helix is defined by a similar hydrogen-bonding pattern and periodicity to the 14-helix. nih.govresearchgate.net The stability of these helices can be influenced by factors such as solvent, sequence, and the nature of the β-amino acid side chains. nih.govresearchgate.net Research has shown that even a small number of conformationally rigid β-amino acid residues can impart significant stability to the 14-helix in aqueous solutions. nih.gov

Table 2: Characteristics of Common β-Peptide Helices
Helix TypeHydrogen Bond PatternResidues per Turn (approx.)Key Features
14-HelixC=O(i)···H-N(i+2)3.0 - 3.25 researchgate.netForms a 14-membered ring; a common and stable foldamer structure. frontiersin.orgnih.gov
3₁₄-HelixC=O(i)···H-N(i+2)3.1 nih.govStructurally similar to the 14-helix, arranges side chains at ~120° intervals. nih.gov

The branching of the side chain in β-homoamino acids, such as in L-beta-homoisoleucine, plays a crucial role in determining the stability and packing of secondary structures. The presence of γ-carbon branching, as seen in the isoleucine side chain, can significantly influence the stoichiometry and stability of β-peptide bundles. researchgate.net

Studies comparing β-peptides with different side chains have revealed that the steric bulk and branching pattern affect how helical peptides pack together. researchgate.net For instance, peptides containing β³-homovaline, which has γ-carbon branching, tend to form tetramers, while those with the less-branched β³-homoleucine form octamers. researchgate.net The side chain of L-beta-homoisoleucine, with its branching at the β-carbon of the side chain (γ-position relative to the backbone), is expected to have a significant impact on the helical propensity and the nature of intermolecular packing in peptide assemblies. researchgate.netnih.gov This highlights the importance of side-chain engineering in designing β-peptides with specific self-assembling properties.

Beta-Pleated Sheet Formation

Role of Fmoc-L-beta-Homoisoleucine in Tertiary Structure Formation

The incorporation of this compound, a non-natural β-amino acid, into peptide sequences significantly influences their three-dimensional structure. The additional methylene group in the backbone of β-amino acids, compared to their α-amino acid counterparts, alters the local geometry and conformational preferences, leading to unique folding patterns and stabilities. The isobutyl side chain of the homoisoleucine residue further contributes to these structural effects, primarily through hydrophobic interactions.

Influence on Peptide Folding and Stability

The presence of β-homoisoleucine residues can have a profound impact on the folding and stability of peptides. These residues are known to promote the formation of specific secondary structures, such as the 14-helix, which is a common motif in β-peptides characterized by a 14-membered hydrogen-bond ring. udayton.edu The stability of these structures is often enhanced by the inherent resistance of β-peptides to proteolytic degradation. rsc.org

Hydrophobic Interactions and Core Packing

The L-beta-homoisoleucine residue possesses a hydrophobic isobutyl side chain, which plays a critical role in the formation and stabilization of the hydrophobic core of folded peptides. udayton.edu In aqueous environments, the hydrophobic effect drives these nonpolar side chains to sequester themselves away from the solvent, leading to the formation of a compact, well-packed core. udayton.edursc.org This process is fundamental to the folding of many natural and synthetic peptides and proteins.

Oligomeric State and Bundle Stoichiometry

This compound can influence the self-association of peptides into higher-order structures, affecting both the oligomeric state (the number of peptide chains in the assembly) and the stoichiometry of the resulting bundle. The design of amphiphilic β-peptides, with hydrophobic residues like β-homoisoleucine on one face of a helix and hydrophilic residues on the other, can drive the formation of specific oligomers in aqueous solution. frontiersin.orgwisc.edu

Experimental Techniques for Conformational Analysis

Elucidating the three-dimensional structure of peptides containing this compound relies on a combination of powerful spectroscopic techniques. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most important methods for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation.

Different secondary structures exhibit characteristic CD spectra. For instance, α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm. In contrast, β-sheets display a negative band around 218 nm and a positive band near 195 nm. Peptides containing β-amino acids, such as β-homoisoleucine, often adopt a 14-helical conformation, which gives rise to a characteristic CD spectrum with a minimum around 211-215 nm. nih.govacs.org

CD spectroscopy is invaluable for studying conformational changes, such as peptide folding and unfolding, as a function of environmental conditions like temperature, pH, or solvent polarity. nih.govunits.itacs.org For example, the thermal stability of a β-peptide bundle can be monitored by observing the change in the CD signal as the temperature is increased, allowing for the determination of a melting temperature (Tm). nih.gov The concentration dependence of the CD signal can also provide insights into self-association processes and the cooperativity of folding and assembly. nih.gov

Representative CD Spectral Features for Different Peptide Secondary Structures
Secondary StructureCharacteristic Wavelengths (nm)
α-HelixNegative bands at ~222 and ~208, Positive band at ~193
β-SheetNegative band at ~218, Positive band at ~195
14-Helix (β-Peptide)Negative band at ~211-215
Random CoilStrong negative band near 200

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed atomic-level information about the structure, dynamics, and interactions of peptides in solution. nih.goviupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for conformational analysis.

1D NMR (¹H-NMR, ¹³C-NMR): ¹H-NMR spectra provide information about the chemical environment of each proton in the molecule. rsc.org The dispersion of chemical shifts, particularly in the amide (NH) proton region, can be an indicator of a well-defined, folded structure. nih.gov In a folded peptide, protons are held in different electronic environments, leading to a wide range of chemical shifts. nih.gov ¹³C-NMR provides complementary information about the carbon backbone and side chains. rsc.org Differences in ¹H and ¹³C chemical shifts between a peptide containing β-homoisoleucine and a parent compound can indicate conformational changes resulting from the substitution. rsc.org

2D NMR: 2D NMR techniques are essential for determining the complete three-dimensional structure of a peptide. nih.govwalisongo.ac.id These experiments correlate signals from different nuclei, allowing for the assignment of all resonances and the measurement of structural restraints.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. uzh.ch This is crucial for identifying the spin systems of individual amino acid residues within the peptide. walisongo.ac.id

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of a residue. uzh.chchemrxiv.org This allows for the assignment of all protons within a single amino acid side chain, starting from the amide proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the tertiary structure. It identifies protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are connected by bonds. utexas.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculations.

By combining the through-bond connectivity information from COSY and TOCSY with the through-space distance information from NOESY, a detailed 3D model of the peptide can be generated. nih.govnmims.edu

Common 2D NMR Experiments and Their Applications in Peptide Structural Analysis
ExperimentInformation ProvidedPrimary Use
COSYThrough-bond (2-3 bonds) ¹H-¹H correlationsIdentifying coupled protons and amino acid spin systems
TOCSYCorrelations of all protons within a single spin systemAssigning all protons within an amino acid residue
NOESYThrough-space ¹H-¹H correlations (distance-dependent)Determining inter-proton distances for 3D structure calculation

X-ray Diffraction Analysis

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules, including peptides, at atomic resolution. americanpeptidesociety.org The process involves crystallizing the peptide and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov This analysis yields an electron density map, from which the precise arrangement of atoms can be modeled. nih.gov For peptides, this technique is invaluable for visualizing specific conformations, such as helices and turns, and for understanding intermolecular interactions within the crystal lattice. americanpeptidesociety.orgmdpi.com

The structural impact of incorporating L-beta-homoisoleucine into a peptide has been detailed in crystallographic studies. A notable example is the X-ray diffraction analysis of an engineered peptide containing beta-L-homoisoleucine in complex with the human parainfluenza virus 3 (HPIV3) fusion glycoprotein. rcsb.org The crystal structure was resolved to 2.17 Å, providing a high-resolution view of the peptide's conformation and its interactions with the viral protein. rcsb.org This study highlights how a single α-to-β residue substitution can affect the recognition and assembly of peptides that engage with protein targets. rcsb.org

Co-crystallization is a powerful application of this technique, often used to stabilize a peptide's conformation and to study its binding mechanism with a ligand or protein receptor. americanpeptidesociety.org In another instance, X-ray co-crystallography was employed to study peptidomimetic macrocycles containing L-beta-homoisoleucine in complex with the protein MDMX, a negative regulator of the p53 tumor suppressor. googleapis.com Furthermore, X-ray fiber diffraction has been used on assemblies of tripeptides containing β3-homoisoleucine to provide evidence for their supramolecular structure, which in one case involved three helical protofilaments forming a trimeric super-helix. cambridge.org

Crystallographic Data for Peptide Containing L-beta-homoisoleucine (PDB ID: 6V3V) rcsb.org
ParameterValue
MethodX-RAY DIFFRACTION
Resolution2.17 Å
R-Value Work0.241
R-Value Free0.287
R-Value Observed0.245

Computational Studies on Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational preferences of peptides, complementing experimental data from methods like X-ray diffraction. These in silico approaches can predict stable structures, evaluate the energy of different conformers, and simulate molecular behavior.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is widely used for the conformational analysis of large molecules like peptides due to its computational efficiency.

Studies utilizing energy minimization calculations have shed light on the structural propensities of β³-amino acids. nih.gov Research on various β³-oligopeptides demonstrated that individual residues have distinct preferences for stabilizing certain secondary structures. nih.gov Specifically, β³-homoisoleucine was identified as a residue that promotes the formation of a 14-helix, a common secondary structure in β-peptides characterized by a hydrogen bond between the amide proton of residue (i) and the carbonyl group of residue (i+2). nih.gov In contrast, other large hydrophobic residues like β³-homoleucine were found to be neutral or only slightly destabilizing to the 14-helix. nih.gov These analyses were conducted using programs such as BOSS 4.5 for energy optimizations. nih.gov

14-Helix Propensity of Selected β³-Amino Acids Relative to β³-Homoalanine nih.gov
β³-Amino Acid14-Helix Propensity
β³-HomovalinePromoting
β³-HomoisoleucinePromoting
β³-HomoleucineNeutral / Slightly Destabilizing
β³-HomophenylalanineNeutral / Slightly Destabilizing
β³-HomotryptophanNeutral / Slightly Destabilizing

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It offers higher accuracy than molecular mechanics by considering the electronic properties of the molecule, making it suitable for detailed analysis of conformational energies and geometries. While DFT is a standard tool for conformational analysis, specific published studies applying this method directly to this compound were not prominently identified in available research. Such calculations would be instrumental in accurately mapping the potential energy surface of the molecule and determining the relative stabilities of its various conformers.

The conformation of a peptide can be significantly influenced by its solvent environment. Self-Consistent Reaction-Field (SCRF) calculations are a class of computational methods designed to model this effect by representing the solvent as a continuous medium. researchgate.net This approach allows for the evaluation of conformational preferences in different solvents. researchgate.net

Studies on related β-amino acid derivatives have utilized SCRF calculations, based on the method developed by Miertus, Scrocco, and Tomasi, to evaluate the effect of the solvent on conformational preferences. researchgate.net In these analyses, solvents such as water and carbon tetrachloride were chosen to investigate how the surrounding medium influences the molecule's structure. researchgate.net The insights gained from such calculations are valuable for understanding conformational transitions that are observed experimentally. researchgate.net

Applications in Advanced Peptide and Peptidomimetic Research

Enhancement of Peptide Stability and Bioavailability

A major hurdle in the clinical application of therapeutic peptides is their rapid degradation by enzymes in the body and poor absorption. The incorporation of Fmoc-L-beta-homoisoleucine into peptide chains has emerged as a promising strategy to overcome these limitations.

Proteolytic Resistance and Metabolic Stability

Peptides composed of naturally occurring alpha-amino acids are susceptible to breakdown by proteases, enzymes that cleave peptide bonds. This enzymatic degradation significantly shortens their half-life in the body, reducing their therapeutic efficacy. The introduction of β-amino acids, such as L-β-homoisoleucine, into the peptide backbone fundamentally alters its structure, rendering it resistant to proteolytic enzymes. sigmaaldrich.comnih.govnih.gov

The additional methylene (B1212753) group in the backbone of β-amino acids creates a structure that is not recognized by most endogenous proteases. acs.org This inherent resistance to enzymatic cleavage leads to enhanced metabolic stability, allowing the peptide to circulate in the body for longer periods and exert its therapeutic effect more effectively. sigmaaldrich.comnih.gov Research has shown that peptides containing β-amino acids are remarkably stable to metabolism and exhibit slow microbial degradation. sigmaaldrich.com This increased stability is a crucial attribute for the development of effective peptide-based drugs.

FeatureDescriptionImplication in Research
Proteolytic Resistance The altered backbone structure resulting from the inclusion of β-amino acids makes peptides less susceptible to degradation by proteases. sigmaaldrich.comnih.govnih.govLeads to a longer half-life of the therapeutic peptide in vivo, potentially requiring less frequent administration.
Metabolic Stability Peptides incorporating β-homoisoleucine show increased resistance to metabolic breakdown in the body. sigmaaldrich.comnih.govEnhances the overall bioavailability and therapeutic window of the drug candidate.

Improved Oral Absorption and Tissue Distribution

Beyond stability, the incorporation of unnatural amino acids like L-β-homoisoleucine can positively influence the absorption and distribution of peptide drugs within the body. sigmaaldrich.comsigmaaldrich.com Peptidomimetics containing such modifications may exhibit improved oral absorption, a highly desirable characteristic for patient convenience and compliance. sigmaaldrich.com Furthermore, these modifications can lead to better tissue distribution, ensuring that the therapeutic agent reaches its intended target in sufficient concentrations. sigmaaldrich.comsigmaaldrich.com The ability to tailor the physicochemical properties of peptides through the inclusion of β-amino acids opens up new avenues for designing drugs with optimized pharmacokinetic profiles.

Design of Therapeutic Agents

The advantageous properties conferred by this compound make it a valuable building block in the design of novel therapeutic agents, from peptide-based drugs to more complex peptidomimetics.

Peptide-Based Drugs

This compound plays a significant role in the development of peptide-based drugs by enabling the creation of more effective and targeted therapeutic agents. chemimpex.com Its incorporation can lead to improved binding affinity and selectivity for target receptors. chemimpex.com The ability to create peptides with enhanced stability and biological activity is crucial for their success as pharmaceuticals. chemimpex.com Many peptide-based drugs are currently in clinical trials, and the use of unnatural amino acids is a key strategy in their design. sigmaaldrich.comsigmaaldrich.com The unique steric properties provided by the branched chain of L-β-homoisoleucine allow for the creation of peptides with enhanced biological activity and specificity. chemimpex.com

Peptidomimetics and Drug Discovery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. The use of this compound is central to the field of peptidomimetics, as it allows for the design of non-peptide compounds that can replicate the therapeutic activity of a parent peptide while possessing enhanced stability and bioavailability. These novel compounds offer new perspectives in drug design by providing a range of highly specific pharmaceuticals. The incorporation of β-amino acids can be used to alter the tertiary structure of a peptide, allowing for the design of drug candidates with a perfect match to their biological target. sigmaaldrich.com

ApplicationRole of this compoundKey Advantages
Peptide-Based Drugs Serves as a key building block in the synthesis of peptides with improved therapeutic properties. chemimpex.comacs.orgEnhanced binding affinity, selectivity, and stability. chemimpex.com
Peptidomimetics Enables the design of non-peptide compounds that mimic the function of natural peptides. Improved oral bioavailability, metabolic stability, and drug-like properties. sigmaaldrich.com
Targeted Therapeutic Agents Facilitates the creation of peptides with specific binding properties for target receptors. chemimpex.comIncreased efficacy and potentially reduced off-target effects.

A key goal in modern drug discovery is the development of targeted therapies that act specifically on diseased cells or tissues, minimizing side effects. The incorporation of this compound into peptide structures allows for the fine-tuning of their binding properties, leading to the development of highly selective therapeutic agents. chemimpex.com By creating peptides with improved binding affinity and selectivity for their intended molecular targets, researchers can design more effective and safer drugs. chemimpex.com This is particularly valuable in fields like oncology, where targeted therapies are revolutionizing treatment paradigms. lookchem.com

Design of Inhibitors (e.g., Kinases, Proteases, Gamma-secretase)

The incorporation of β-amino acids, such as L-β-homoisoleucine, into peptide sequences is a key strategy for developing potent and selective enzyme inhibitors. The altered backbone structure imparts resistance to enzymatic degradation while allowing for precise conformational control to optimize binding to enzyme active sites.

Kinases: While specific examples detailing the use of this compound in kinase inhibitors are not extensively documented in primary literature, the principles of peptidomimetic design are broadly applicable. The creation of peptide-based inhibitors often involves modifying native peptide ligands to enhance their binding affinity and stability. The introduction of non-standard amino acids like β-homoisoleucine can constrain the peptide's conformation into a bioactive form that fits the ATP-binding or allosteric sites of a target kinase with high specificity, a crucial factor in avoiding off-target effects.

Proteases: The use of this compound is more established in the design of protease inhibitors. The bulky, hydrophobic nature of the isoleucine side chain is often favored for interactions within the hydrophobic pockets (S-pockets) of proteases. For instance, Fmoc-β-homoaminoacids, including this compound, have been utilized as building blocks for creating potent inhibitors of human cathepsin L, a cysteine protease implicated in various diseases. researchgate.net The extended β-amino acid backbone can influence the orientation of the side chain within the active site and enhance stability against proteolytic cleavage, a desirable trait for any peptide-based drug. researchgate.netijbs.com This strategy has been applied to various protease families, including serine proteases and aspartyl proteases. ijbs.comnih.gov

Gamma-secretase: Gamma-secretase is an intramembrane protease complex and a key target in Alzheimer's disease research due to its role in generating the amyloid-beta peptide. nih.govplos.org Helical β-peptide foldamers have been identified as potent and specific inhibitors of γ-secretase. researchgate.net These inhibitors are thought to function by interacting with the initial substrate docking site on the presenilin subunit of the complex. researchgate.net The synthesis of these β-peptides relies on building blocks like this compound, which helps to establish a stable helical structure that is crucial for inhibitory activity. The introduction of β-amino acids can produce more stable helices than corresponding α-peptides, leading to effective inhibition of this complex enzyme. researchgate.net

Antimicrobial Peptides (AMPs) and Analogs

This compound is a valuable component in the synthesis of antimicrobial peptides (AMPs), particularly those designed for enhanced stability and selective activity. The incorporation of β-amino acids yields β-peptides, which can mimic the amphipathic structures of natural α-helical AMPs but are resistant to proteases. nih.gov

The findings indicate that both hydrophobicity (measured by HPLC retention time) and helicity are critical for antifungal activity. A specific range of hydrophobicity was identified that confers high antifungal activity with low hemolytic activity (toxicity to red blood cells). Peptides containing β³-hIle, which are less helical than some counterparts, required greater hydrophobicity to achieve the same minimum inhibitory concentration (MIC), demonstrating a cooperative relationship between these two structural properties in determining biological function.

Peptide IDSequence ModificationHydrophobicity (Retention Time, min)Helicity (% in PBS)Antifungal MIC (µg/mL) vs. C. albicansHemolysis at MIC (%)
11Contains helix-stabilizing ACHC residue23.08616<1
21ACHC replaced with β³-hVal24.65916<1
25ACHC replaced with β³-hIle25.5471610
12Contains helix-stabilizing ACHC residue24.08532<1
24ACHC replaced with β³-hIle25.148322
Antiviral Agents

The principles guiding the design of AMPs are also being applied to the development of novel antiviral agents. Many viruses are enveloped, meaning they are surrounded by a lipid bilayer derived from the host cell, which is a primary target for disruption. nih.gov Peptide-based agents can interfere with viral entry by inhibiting the fusion of the viral envelope with the host cell membrane. nih.gov

Research has shown that cationic oligomers of β-amino acids can inhibit infection by viruses such as Herpes Simplex Virus type 1 (HSV-1). researchgate.net The most effective of these β-peptides adopted a globally amphipathic helical conformation, where hydrophobic residues (like β-homoisoleucine) and cationic residues are segregated on opposite faces of the helix. researchgate.net This structure is crucial for interacting with and disrupting the viral envelope. This compound, as a hydrophobic building block, is essential for creating this amphipathic character. Furthermore, the inherent resistance of the β-peptide backbone to proteolysis makes these synthetic peptides promising candidates for therapeutic development. researchgate.net

Opioid Peptides

A significant challenge in the development of peptide-based drugs, including opioid peptides, is their rapid degradation by proteases in the body. nih.gov The substitution of natural α-amino acids with their β-homo-amino acid counterparts is a well-established strategy to increase enzymatic stability. nih.govresearchgate.net this compound is a precursor for synthesizing β-homoisoleucine, which can be incorporated into opioid peptide analogs. nih.govmedchemexpress.com

Studies on biphalin, a dimeric opioid peptide, have shown that replacing α-amino acids with β³-homo-amino acids can lead to analogs with good receptor affinity and potent antinociceptive activity, coupled with significantly increased stability in human plasma. nih.govresearchgate.net The introduction of the β-amino acid's additional methylene group into the peptide backbone alters the conformation, which can influence receptor selectivity and binding affinity for μ, δ, and κ opioid receptors. nih.govnih.gov This strategy allows for the fine-tuning of the pharmacological profile of opioid peptides, potentially leading to therapeutics with improved duration of action and different side-effect profiles. nih.gov

Bioconjugation and Protein Engineering

This compound is a valuable tool in bioconjugation and protein engineering, where the goal is to create proteins and biomaterials with novel functions or enhanced properties. chemimpex.com

Incorporating non-natural amino acids like L-β-homoisoleucine into a protein's primary sequence can profoundly impact its structure and function. chemimpex.comcaltech.edu The unique steric properties of the β-amino acid backbone can disrupt or stabilize local secondary structures like α-helices and β-sheets in predictable ways. chemimpex.com The bulky and hydrophobic side chain of homoisoleucine can influence hydrophobic interactions that are critical for protein folding and stability. This allows protein engineers to modify protein structures to enhance their thermal or chemical stability, alter their substrate specificity, or create entirely new functionalities. chemimpex.com

Bioconjugation involves the attachment of biomolecules, such as peptides, to other molecules or surfaces. This is a crucial technology for applications in diagnostics, biosensors, and targeted therapeutics. This compound can be used in the solid-phase synthesis of peptides that are designed to be tethered to surfaces. chemimpex.com The Fmoc protecting group allows for controlled, stepwise synthesis, while the amino acid itself can be part of a sequence designed for a specific binding event or structural purpose. Once synthesized, the peptide can be covalently attached to a surface, such as a microarray chip or nanoparticle, creating a functionalized biomaterial. chemimpex.com

Modification of Protein Structures

Combinatorial Libraries and Drug Development

The generation of combinatorial libraries is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast numbers of compounds to identify new therapeutic leads. This compound plays a crucial role in this process by expanding the chemical space of these libraries and facilitating the discovery of molecules with enhanced biological properties.

Expansion of Chemical Diversity of Bioactive Molecules

The ribosomal synthesis of macrocyclic peptides containing β-amino acids has been demonstrated, paving the way for their inclusion in mRNA display-based selection libraries. acs.org This technology allows for the creation of immense libraries of natural product-like macrocycles. acs.org The incorporation of various β-amino acids, including those with different stereochemistry and substitution patterns, enables the generation of a diverse set of molecules from a limited number of building blocks. acs.org This expansion of chemical diversity is critical in the search for therapeutics that can target challenging cellular components previously considered "undruggable." acs.org

Key Contributions of this compound to Chemical Diversity:

FeatureDescriptionImpact on Bioactive Molecules
Backbone Elongation Each β-amino acid introduces an extra methylene group into the peptide backbone. acs.orgAlters peptide conformation, leading to novel secondary and tertiary structures.
Side Chain Positioning The side chain in β-homoisoleucine is attached to the β-carbon, influencing local stereochemistry.Creates unique interaction surfaces for binding to biological targets.
Increased Conformational Space The additional rotatable bonds in the backbone provide greater conformational flexibility.Allows for the exploration of a wider range of three-dimensional shapes.
Compatibility with Synthesis This compound is amenable to standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.comnih.govFacilitates its straightforward incorporation into diverse peptide libraries.

Screening for Enhanced Activity and Selectivity

Once combinatorial libraries incorporating this compound are synthesized, they are subjected to high-throughput screening to identify compounds with desired biological activities. The inclusion of this non-natural amino acid can lead to peptides with improved potency and selectivity for their targets. acs.org

A systematic replacement of α-amino acids with their β-homo counterparts in bioactive peptides has been shown to yield analogues with retained or even enhanced biological activity. acs.org For instance, in a study involving Angiotensin IV, the substitution with β-homo-amino acids resulted in peptidomimetics that were not only potent but also displayed increased resistance to enzymatic degradation. acs.org This enhanced stability is a crucial attribute for therapeutic peptides, as it can prolong their half-life in vivo. acs.org

The screening of such libraries has identified inhibitors for various enzymes and modulators of protein-protein interactions. acs.orgresearchgate.net The unique conformational constraints imposed by β-amino acids can lead to a better fit within the binding pocket of a target protein, thereby increasing affinity and selectivity. acs.org For example, certain β-homo-amino acid-containing peptides have demonstrated significant selectivity for insulin-regulated aminopeptidase (B13392206) (IRAP) over related enzymes like aminopeptidase N (AP-N). acs.org

Probing Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. mdpi.comrsc.org Consequently, the development of molecules that can modulate PPIs is a major goal in chemical biology and drug discovery. rsc.orgresearchgate.net Peptides are attractive candidates for this purpose due to their ability to mimic the large and complex interfaces involved in these interactions. researchgate.netresearchgate.net

The incorporation of this compound into peptides provides a powerful strategy for creating probes to study and modulate PPIs. acs.org Peptides containing β-amino acids, often referred to as α/β-peptides, can adopt stable secondary structures that mimic those found at PPI interfaces, such as α-helices and β-sheets. acs.orgresearchgate.net

Research has shown that α/β-peptides can functionally and structurally mimic their natural α-peptide counterparts, enabling them to block specific PPIs. acs.org A key advantage of these modified peptides is their significantly increased resistance to proteolytic degradation, a major limitation of natural peptides. nih.govacs.org This enhanced stability makes them more robust tools for studying cellular processes over extended periods. acs.org By systematically replacing α-amino acids with β-amino acids like L-beta-homoisoleucine, researchers can fine-tune the binding affinity and specificity of these peptide probes. nih.gov

ApplicationDescriptionReference
Mimicking α-Helices α/β-peptides can be designed to adopt stable helical conformations, allowing them to disrupt PPIs mediated by α-helical domains. acs.org
Inhibiting Apoptotic Signaling Stapled α/β-peptides have been shown to enter cells and block protein-protein interactions within the Bcl-2 family, which are crucial regulators of apoptosis. acs.org
Targeting MHC-II Interactions Peptides containing β-amino acids have been used to probe the interactions between peptides and Major Histocompatibility Complex class II (MHC-II) molecules, which are central to the adaptive immune response. nih.gov

Study of Amino Acid Modifying Enzymes

The study of enzymes that modify amino acids is crucial for understanding protein function and regulation. The introduction of non-canonical amino acids like L-beta-homoisoleucine into peptide substrates offers a unique approach to probe the specificity and mechanism of these enzymes. nih.gov

Due to their altered backbone structure, peptides containing β-amino acids often exhibit increased resistance to cleavage by proteases and peptidases. acs.orgresearchgate.net This property makes them valuable tools for studying these enzymes. For instance, by incorporating a β-amino acid at or near a known cleavage site in a peptide substrate, researchers can investigate the structural requirements for enzyme recognition and catalysis. researchgate.net

Studies have shown that the substitution of an α-amino acid with a β-amino acid can completely prevent cleavage by certain enzymes, while in other cases, the modified peptide may still act as an inhibitor. researchgate.net This differential effect provides insights into the subtle differences in the active sites of related enzymes. researchgate.net The resistance of β-amino acid-containing peptides to degradation also makes them useful for studying metabolic pathways and identifying enzymes responsible for peptide catabolism. acs.orgnih.gov

Furthermore, non-canonical amino acids can serve as potential inhibitors of proteases, offering a pathway for the development of new therapeutic agents. nih.gov The structural diversity and proteolytic resistance conferred by β-amino acids make them promising scaffolds for designing highly specific and stable enzyme inhibitors. researchgate.net

Analytical Characterization of Fmoc L Beta Homoisoleucine and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the purification and analysis of Fmoc-L-beta-homoisoleucine and its derivatives. It separates components of a mixture for identification and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal technique for assessing the purity of this compound and peptides derived from it. acs.orgnih.gov The method separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Purity is determined by analyzing the chromatogram for the presence of a single major peak, with a purity level of ≥95% often considered standard.

Beyond purity, RP-HPLC retention time is a widely accepted measure of relative hydrophobicity. acs.orgnih.gov For peptides containing L-beta-homoisoleucine, a longer retention time on a C18 column indicates greater hydrophobicity. acs.orgnih.gov This characteristic is crucial as the hydrophobicity of peptides can significantly influence their biological activity. nih.gov For instance, studies on antimicrobial peptides have shown that hydrophobicity directly correlates with both antifungal and hemolytic activity. acs.org The analysis is typically performed using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). nih.govrsc.org

Table 1: Typical RP-HPLC Conditions for Analysis of Peptides Containing L-beta-Homoisoleucine
ParameterDescriptionSource
Stationary Phase (Column)C18 (e.g., Waters X-bridge, LiChrospher 100) acs.orgrsc.org
Mobile Phase ADeionized water with 0.1% Trifluoroacetic Acid (TFA) nih.govrsc.org
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.govrsc.org
GradientA linear gradient, such as 20-80% of Mobile Phase B over 30 minutes or 10-90% over 40 minutes nih.govnih.gov
Detection Wavelength210, 240, and/or 254 nm rsc.org

The stereochemical integrity of this compound is critical, as the biological activity of peptides is often dependent on the specific chirality of their constituent amino acids. Capillary Zone Electrophoresis (CZE) is a powerful technique for assessing the enantiomeric purity of Fmoc-protected β-amino acids. lookchem.com By employing chiral buffer systems, CZE can effectively separate enantiomers. lookchem.com

In a representative analysis of Fmoc-protected β-homophenylalanine, the D-enantiomer was observed to migrate faster than the L-enantiomer. lookchem.com This separation allows for the detection of even trace amounts of the undesired enantiomer, confirming the high enantiomeric purity of the target compound. lookchem.com The mild reaction conditions used in modern synthetic methods for Fmoc-β-amino acids, such as the Arndt-Eistert synthesis, are designed to prevent significant racemization, a claim that can be substantiated using CZE. lookchem.comresearchgate.net

Table 2: Example of CZE for Enantiomeric Purity Assessment of Fmoc-β-amino acids
AnalyteTechniqueObservationConclusionSource
Fmoc-β-homophenylalanineCapillary Zone Electrophoresis (CZE) with a chiral buffer systemBaseline separation of D and L enantiomers. The D-enantiomer migrates faster than the L-enantiomer.The technique is effective for determining the enantiomeric purity and detecting potential racemization. lookchem.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Hydrophobicity Assessment

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elucidate the structure of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the calculated molecular mass of peptides and amino acid derivatives, including those containing L-beta-homoisoleucine. nih.govresearchgate.net The method is suitable for analyzing a range of molecules, from small intermediates to large peptides. researchgate.net In ESI-MS analysis of N-Fmoc protected derivatives, fragmentation patterns can provide structural information. nih.gov The collision-induced dissociation (CID) spectra of the sodium adducts of Fmoc-protected formamides characteristically show a base peak corresponding to the loss of formamide (B127407) ([M + Na-NH2CHO]+). nih.gov This technique serves as a foundational method for the structural-based studies of complex peptides. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is another key technique for validating the mass of peptides incorporating L-beta-homoisoleucine. acs.orgacs.org In MALDI-MS, the analyte is co-crystallized with a matrix (a UV-absorbing weak organic acid) which absorbs laser energy, leading to the desorption and ionization of the analyte molecules. scripps.edu This method provides high ion yields and allows for accurate mass measurement with sub-picomole sensitivity. scripps.edunih.gov However, it has been noted that Fmoc-protected peptides can sometimes be challenging to analyze directly via MALDI, as the protecting group may inhibit efficient protonation. scripps.edu In such cases, the removal of the Fmoc group prior to analysis may be necessary to obtain a strong signal. scripps.edu

For unambiguous confirmation of elemental composition, High-Resolution Time-of-Flight Mass Spectrometry (HR-ToF-MS) is employed. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with very similar nominal masses. rsc.org In the characterization of a cyclopeptide analogue containing L-beta-homoisoleucine, HR-ToF-MS was used to confirm the identity of the synthesized molecule. nih.govrsc.org The observed mass-to-charge ratio can be compared to the theoretically calculated mass with a high degree of precision, providing definitive structural evidence. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for a [β-HIle]²-nodupetide Derivative
CompoundFormulaCalculated Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)Source
[β-HIle]²-nodupetideC₂₈H₅₁N₆O₆567.3870567.3860 rsc.org

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of molecules, including Fmoc-protected amino acids like this compound. In this method, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

While specific fragmentation data for this compound is not extensively published, the fragmentation patterns of Fmoc-protected dipeptides provide a strong model for its expected behavior. nih.gov The fragmentation of the protonated molecule primarily involves the Fmoc group and the amino acid backbone.

Key fragmentation pathways for Fmoc-protected amino acids and peptides include:

Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the bond between the fluorenylmethoxycarbonyl group and the amino acid, often observed as a neutral loss or the formation of ions related to the Fmoc moiety.

Backbone fragmentation: For peptide-like structures, fragmentation along the amide bonds leads to the formation of b and y ions, which are indicative of the amino acid sequence. In the case of a single amino acid derivative like this compound, fragmentation will occur within the amino acid structure itself.

McLafferty-type rearrangement: Protonated Fmoc-peptides can undergo a McLafferty-type rearrangement, which is followed by the loss of CO₂ to produce a characteristic ion. nih.gov

The analysis of these fragment ions in the MS² spectrum allows for the unambiguous identification and structural confirmation of this compound.

Table 1: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound

Ion Type Description Predicted m/z
[M+H]⁺ Protonated molecule 368.18
[M+H - Fmoc]⁺ Loss of the Fmoc group 146.12
Fmoc-CH₂⁺ Ion from the Fmoc group 179.08
[M+H - H₂O]⁺ Loss of water 350.17
[M+H - CO₂]⁺ Loss of carbon dioxide 324.19

Spectroscopic Methods (excluding basic compound identification)

Spectroscopic methods are instrumental in providing detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A notable feature is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the carboxylic acid group. vulcanchem.com The presence of the urethane (B1682113) linkage in the Fmoc protecting group also gives rise to characteristic C=O stretching vibrations, typically in the range of 1690-1710 cm⁻¹.

Table 2: Characteristic Infrared Absorption Peaks for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300-2500 (broad)
N-H (Amide) Stretching 3300-3400
C-H (Aromatic/Aliphatic) Stretching 3100-2850
C=O (Carboxylic Acid) Stretching ~1720 vulcanchem.com
C=O (Urethane) Stretching ~1700
C=C (Aromatic) Stretching 1600-1450
C-N Stretching 1250-1020

Ultraviolet (UV) detection is a common technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification and identification of compounds that absorb UV light. The Fmoc group in this compound is a strong chromophore, making this compound readily detectable by UV spectroscopy.

The fluorenyl moiety of the Fmoc group is responsible for its characteristic UV absorption profile. Studies on the derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), show strong absorbance in the UV range, with significant absorption regions around 210 nm and 260 nm. researchgate.net Consequently, this compound exhibits similar UV absorption maxima, allowing for sensitive detection. The typical wavelength used for the detection of Fmoc-derivatized amino acids in HPLC analysis is around 266 nm. fbise.edu.pk

Table 3: Ultraviolet (UV) Absorption Data for Fmoc-Containing Compounds

Compound Maximum Absorption Wavelength (λmax) Reference
9-fluorenylmethyl chloroformate (FMOC-Cl) 210 nm, 260 nm researchgate.net
Fmoc-derivatized secondary amino acids 266 nm fbise.edu.pk

Infrared (IR) Spectroscopy

Amino Acid Analysis Protocols

Amino acid analysis is a fundamental technique for determining the amino acid composition of peptides and proteins. For the analysis of individual amino acids like L-beta-homoisoleucine, or for its quantification in a sample, derivatization with a UV-active tag like the Fmoc group is a common strategy. This pre-column derivatization allows for sensitive detection using reversed-phase HPLC with UV or fluorescence detectors.

A general protocol for the analysis of amino acids using Fmoc derivatization involves the following steps:

Sample Preparation: The sample containing the amino acid is prepared, which may involve hydrolysis if it is part of a larger peptide or protein.

Derivatization: The amino acid is reacted with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a buffered, alkaline solution (e.g., borate (B1201080) buffer at pH 8.2). lcms.cz The primary or secondary amine of the amino acid nucleophilically attacks the FMOC-Cl, resulting in the formation of the stable Fmoc-amino acid derivative.

HPLC Separation: The derivatized sample is injected into a reversed-phase HPLC system. A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. The different Fmoc-amino acids are separated based on their hydrophobicity.

Detection: The eluting Fmoc-amino acids are detected by a UV detector, typically set at a wavelength around 266 nm, or a fluorescence detector. fbise.edu.pklcms.cz

Quantification: The concentration of the amino acid is determined by comparing the peak area of the sample to that of a known standard.

Table 4: General Conditions for HPLC Analysis of Fmoc-Amino Acids

Parameter Condition
Column Reversed-phase C18
Mobile Phase A Aqueous buffer (e.g., acetate (B1210297) or phosphate)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Detection UV at ~266 nm or Fluorescence
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)

Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) Studies of Beta-Homoamino Acid Containing Peptides

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, influences its biological activity. The introduction of a β-homoamino acid like L-beta-homoisoleucine can significantly alter a peptide's conformation and interactions with its biological target.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of compounds with their biological activities. wikipedia.org These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent and selective drugs. nih.govuestc.edu.cn

For peptides containing β-amino acids, QSAR studies can help to elucidate the specific structural features that contribute to their biological effects. nih.gov While specific QSAR models for Fmoc-L-beta-homoisoleucine-containing peptides are not extensively documented in publicly available literature, the general principles of peptide QSAR can be applied. These models typically use descriptors derived from the physicochemical properties of the amino acid residues, such as hydrophobicity, steric parameters, and electronic properties. nih.gov The development of predictive QSAR models for peptides incorporating L-beta-homoisoleucine would be a significant step forward in rationally designing peptidomimetics with desired biological functions. nih.gov

Table 1: Common Modeling Methods in Peptide QSAR

Modeling Method Description
Partial Least Squares (PLS) A statistical method that finds a linear relationship between predictors (X) and responses (Y).
Support Vector Machine (SVM) A supervised machine learning algorithm used for classification and regression analysis.
Artificial Neural Network (ANN) A computational model inspired by the structure and function of biological neural networks.
Genetic Algorithm (GA) An optimization technique inspired by natural selection to find optimal solutions.

This table is based on information from various sources describing QSAR modeling techniques. uestc.edu.cn

The physicochemical properties of a peptide, such as its hydrophobicity, helicity, and charge, are critical determinants of its biological activity. The incorporation of L-beta-homoisoleucine, with its branched alkyl side chain, can significantly impact these properties.

Research has shown a strong correlation between the hydrophobicity of β-peptides and their antifungal and hemolytic activities. acs.orgacs.org An increase in hydrophobicity, often measured by retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), can lead to enhanced antimicrobial activity. acs.org However, this can also be accompanied by an increase in toxicity to mammalian cells. nih.gov Therefore, a key challenge is to optimize the balance between efficacy and toxicity.

The introduction of a β-homoisoleucine residue can also influence the helical propensity of a peptide. acs.org The stability of the helical structure, in conjunction with hydrophobicity, plays a cooperative role in determining the peptide's activity and selectivity. acs.org For instance, more stable helical structures in some β-peptides have been shown to elicit specificity for fungal cells over a broader range of hydrophobicity. acs.org

Table 2: Influence of Physicochemical Properties on Peptide Activity

Physicochemical Property Impact of L-beta-homoisoleucine Incorporation Effect on Biological Activity
Hydrophobicity Increases hydrophobicity due to the isobutyl side chain. Can enhance antimicrobial activity but may also increase cytotoxicity. nih.govacs.org
Helicity Can influence the stability of helical secondary structures. Affects target recognition and specificity. acs.orgacs.org
Proteolytic Stability The β-amino acid backbone can confer resistance to enzymatic degradation. Increases the in vivo half-life of the peptide. nih.gov

This table synthesizes information on how incorporating amino acids like L-beta-homoisoleucine can affect peptide properties and function.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Exploration of Novel Chemical Reactions and Derivatizations

This compound serves as a versatile building block for various chemical modifications. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under a variety of reaction conditions, allowing for selective derivatization of other functional groups within a peptide sequence. chemimpex.com The carboxylic acid moiety can be activated for amide bond formation or other coupling reactions.

While specific novel reactions exclusively for this compound are not widely reported, the principles of peptide and amino acid chemistry apply. Future research could explore reactions such as:

Side-chain modification: Although the isoleucine side chain is chemically inert, advanced C-H activation methodologies could potentially be used to introduce new functional groups, further expanding the chemical diversity of peptides.

Backbone modification: Exploration of reactions that modify the amide backbone could lead to the development of peptidomimetics with unique structural and functional properties.

Oxidative reactions: While not a primary focus for isoleucine, understanding the potential for oxidation under various conditions is important for ensuring the stability of peptides containing this residue. iris-biotech.de

Development of New Building Blocks for Peptide Synthesis

This compound itself is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of this unnatural amino acid into peptide chains. chemimpex.comlookchem.com Its use allows for the creation of peptides with unique steric properties and enhanced biological activity. chemimpex.com

The development of new building blocks derived from this compound could further expand the repertoire of peptide chemists. For example, pre-forming dipeptide or tripeptide units containing this compound could help to overcome synthetic challenges associated with "difficult sequences". sigmaaldrich.com Additionally, the synthesis of this compound analogues with modified side chains or backbone structures would provide new tools for probing structure-activity relationships. nih.gov

Investigating the Impact of Beta-Homoamino Acids on Cellular Permeability

A major hurdle in the development of peptide-based therapeutics is their often-poor ability to cross cell membranes to reach intracellular targets. mdpi.combohrium.com The incorporation of β-amino acids has been explored as a strategy to improve cellular permeability. rsc.org

The increased hydrophobicity imparted by the L-beta-homoisoleucine side chain can potentially enhance membrane association. researchgate.net However, the relationship between structure and permeability is complex. In one study, the replacement of a hydroxy-methyl-hexanoic acid (HMHA) with β-homoisoleucine in a cyclic peptide resulted in a decrease in activity against Pseudomonas aeruginosa, suggesting that the ester bond in the original compound was crucial for its activity and that simply increasing hydrophobicity is not always beneficial. researchgate.net

Further research is needed to systematically investigate how the position and stereochemistry of L-beta-homoisoleucine within a peptide sequence influence its conformational dynamics and ability to passively diffuse across the lipid bilayer. nih.gov

Addressing Challenges in Peptide Synthesis and Purification

The synthesis and purification of peptides, particularly those containing hydrophobic or unnatural amino acids like L-beta-homoisoleucine, can be challenging. nih.govmblintl.com

Synthesis Challenges:

Aggregation: Hydrophobic peptide sequences have a tendency to aggregate during SPPS, leading to incomplete reactions and low yields. sigmaaldrich.comnih.gov The presence of β-branched amino acids like isoleucine can contribute to this issue. nih.gov Strategies to mitigate aggregation include the use of specialized resins, "difficult sequence" protocols, and the incorporation of structure-breaking elements. sigmaaldrich.com

Coupling Efficiency: The steric hindrance of the β-amino acid and its side chain can sometimes lead to slower and less efficient coupling reactions. nih.gov The use of potent coupling reagents and optimized reaction conditions is crucial. nih.gov

Side Reactions: Common side reactions in Fmoc-based SPPS, such as aspartimide formation, can reduce the purity of the final product. nih.goviris-biotech.de Careful selection of protecting groups and reaction conditions is necessary to minimize these byproducts.

Purification Challenges:

Solubility: The hydrophobicity of peptides containing L-beta-homoisoleucine can lead to poor solubility in the aqueous mobile phases used for RP-HPLC, making purification difficult. biotage.com

Co-elution of Impurities: The structural similarity between the target peptide and synthesis-related impurities (e.g., deletion sequences, diastereomers) can make their separation challenging. mdpi.combachem.com

Oxidation: Although less of a concern for isoleucine compared to methionine or cysteine, oxidation can still occur and lead to impurities that are difficult to separate. bachem.com

Strategies to overcome these purification challenges include the use of alternative solvents like DMSO to improve solubility, optimization of HPLC conditions (e.g., pH, temperature, gradient), and the use of orthogonal purification techniques. biotage.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for incorporating Fmoc-L-β-homoisoleucine into peptide sequences while minimizing side reactions?

  • Methodological Answer : Fmoc-based solid-phase peptide synthesis (SPPS) is commonly used. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group efficiently while avoiding racemization .
  • Coupling : Activate the amino acid with HBTU/HOBt or Oxyma Pure/DIC to ensure high coupling efficiency. Monitor reaction completion via Kaiser test or HPLC .
  • Side Reaction Mitigation : Control pH during Fmoc protection to prevent β-elimination or unintended rearrangement (e.g., Lossen-type rearrangements observed in Fmoc-OSu reactions) .
    • Critical Consideration : Impurities like Fmoc-β-Ala-OH may form during synthesis; rigorous purification via reverse-phase HPLC or recrystallization is essential .

Q. How is Fmoc-L-β-homoisoleucine characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm stereochemistry (e.g., β-carbon configuration) and absence of diastereomers .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., C22_{22}H25_{25}NO4_4, MW 367.45 g/mol) .
  • Chromatography : HPLC with UV detection (254 nm for Fmoc group) ensures >95% purity; monitor for byproducts like Fmoc-β-Ala-OH .

Q. What are the primary applications of Fmoc-L-β-homoisoleucine in peptide engineering?

  • Applications :

  • Backbone Modification : Incorporation of β-homoamino acids alters peptide conformation, enhancing resistance to proteolysis or modulating binding affinity .
  • Self-Assembly : Fmoc-modified amino acids (e.g., Fmoc-F, Fmoc-Y) form hydrogels via π-π stacking; β-homoisoleucine’s branched side chain may influence gel stability .
  • Structural Studies : Used in crystallography to resolve steric constraints in peptide folds .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between crystalline and gel phases of Fmoc-modified β-homoamino acids?

  • Case Study : For Fmoc-Y, single-crystal X-ray data revealed planar Fmoc interactions, while fiber diffraction in gels showed hydrogen-bond-driven fibril assembly. This discrepancy highlights the need for complementary techniques:

  • X-ray Fiber Diffraction : Compare experimental fiber patterns with simulated data from crystal structures .
  • Molecular Dynamics (MD) : Model gel-phase packing to identify non-covalent interactions (e.g., hydrogen bonds vs. hydrophobic effects) .
    • Implication : Crystal structures alone may misrepresent gel-phase behavior; multi-method validation is critical .

Q. What mechanistic insights explain the formation of Fmoc-β-Ala-OH during Fmoc-L-β-homoisoleucine synthesis, and how can this be mitigated?

  • Mechanism : Fmoc-OSu reagents undergo Lossen-type rearrangements under basic conditions, generating Fmoc-β-Ala-OH via deprotonation and elimination .
  • Mitigation Strategies :

  • Reagent Selection : Use Fmoc-Cl instead of Fmoc-OSu to reduce side reactions.
  • pH Control : Maintain pH < 9 to avoid excessive deprotonation .
  • Purification : Employ ion-exchange chromatography to separate Fmoc-β-Ala-OH from the target compound .

Q. How does the stereochemistry of β-homoamino acids influence peptide folding and function?

  • Experimental Design :

  • Comparative Synthesis : Prepare peptides with L- vs. D-β-homoisoleucine and analyze secondary structures via CD spectroscopy .
  • Functional Assays : Test proteolytic stability (e.g., against trypsin) and receptor binding (e.g., GPCR assays) to correlate stereochemistry with bioactivity .
    • Data Interpretation : β-homoamino acids may disrupt α-helix or β-sheet formation due to altered backbone dihedral angles; molecular modeling (e.g., Rosetta) can predict structural impacts .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., solvent, temperature, coupling agents) per guidelines in Beilstein Journal of Organic Chemistry to enable replication .
  • Ethical Data Reporting : Disclose purity thresholds (e.g., ≥95%) and analytical methods to avoid misinterpretation of biological results .
  • Computational Support : Validate experimental findings with DFT calculations (e.g., optimizing Fmoc group interactions) using tools like WebMO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.